N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C21H24ClN3O6S and its molecular weight is 481.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Safer Synthetic Methodologies for Sulfamides
A significant application of N1-(2-chlorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide derivatives involves the development of safer and more convenient synthetic methodologies for sulfamides. Traditional preparation methods for sulfamides employ strong electrophilic and hazardous reagents. The research conducted by Borghese et al. (2006) introduces a milder preparative method utilizing N-substituted oxazolidin-2-one derivatives as synthetic equivalents of corrosive and hazardous N-sulfamoyl chloride, offering a safer alternative for large-scale sulfamide production (Borghese et al., 2006).
Structural Insights and Interactions
Nogueira et al. (2015) explored the crystal structures of four differently substituted oxazolidinecarbohydrazides, providing insights into weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. This study reveals the structural dynamics and the potential for these compounds to engage in various molecular interactions, highlighting their relevance in designing molecules with desired properties (Nogueira et al., 2015).
Application in Drug Design and Synthesis
The compound's structure, specifically the oxazolidin-2-one moiety, is instrumental in synthesizing new chemical entities with potential biological activities. For instance, studies on the conversion of ephedrine derivatives into oxazolidinones by Moncef et al. (2010) suggest a mechanism involving the sulfonation of N-Boc derivatives of 1,2-aminoalcohols. This mechanism highlights the compound's utility in synthesizing novel oxazolidinones with potential pharmacological applications (Moncef et al., 2010).
Electrophilic Substitution Reactions
The research by Marcantoni et al. (2002) on the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones demonstrates the compound's role in facilitating electrophilic substitution reactions. This study provides a methodology for obtaining homoallylamines through the cleavage of the oxazolidin-2-one ring, contributing to the synthesis of compounds with varied stereochemical configurations (Marcantoni et al., 2002).
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S/c1-14-11-16(7-8-18(14)30-2)32(28,29)25-9-10-31-19(25)13-24-21(27)20(26)23-12-15-5-3-4-6-17(15)22/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAORFYXAMBBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.